TRIBUTYLBISMUTHINE

CAS No.: 3692-81-7

Cat. No.: VC3911640

Molecular Formula: C12H27Bi

Molecular Weight: 380.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3692-81-7 |

|---|---|

| Molecular Formula | C12H27Bi |

| Molecular Weight | 380.32 g/mol |

| IUPAC Name | tributylbismuthane |

| Standard InChI | InChI=1S/3C4H9.Bi/c3*1-3-4-2;/h3*1,3-4H2,2H3; |

| Standard InChI Key | MTWZZHCSSCNQBI-UHFFFAOYSA-N |

| SMILES | CCCC[Bi](CCCC)CCCC |

| Canonical SMILES | CCCC[Bi](CCCC)CCCC |

Introduction

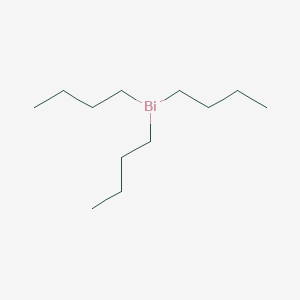

Chemical Identity and Structural Characteristics of Tributylbismuthine

Tributylbismuthine belongs to the family of trialkylbismuthines, where a central bismuth atom is covalently bonded to three butyl groups. The compound’s molecular formula, C₁₂H₂₇Bi, corresponds to a molar mass of 410.33 g/mol. Its structure adopts a trigonal pyramidal geometry, with bond angles of approximately 97° between the bismuth and carbon atoms, as predicted by VSEPR theory .

Electronic Configuration and Bonding

Bismuth, a post-transition metal in Group 15, exhibits a +3 oxidation state in tributylbismuthine. The bonding involves sp³ hybridization, with the lone pair on bismuth contributing to its Lewis basicity. This electronic configuration enables nucleophilic interactions, particularly in coordination chemistry and catalytic cycles .

Comparative Analysis with Related Compounds

The following table contrasts tributylbismuthine’s properties with other trialkylbismuthines:

| Property | Tributylbismuthine | Trimethylbismuthine | Triphenylbismuthine |

|---|---|---|---|

| Molecular Formula | Bi(C₄H₉)₃ | Bi(CH₃)₃ | Bi(C₆H₅)₃ |

| Molar Mass (g/mol) | 410.33 | 254.08 | 534.32 |

| Melting Point (°C) | -45 | -57 | 78 |

| Boiling Point (°C) | 220 (dec.) | 107 (dec.) | 360 (dec.) |

| Air Sensitivity | High | Extreme | Moderate |

| Primary Applications | Catalysis, Epoxy Resins | MOCVD Precursors | Cross-Coupling Reagents |

Synthesis and Purification Methods

Conventional Synthesis Pathways

Tributylbismuthine is typically synthesized via transmetallation reactions. A representative procedure involves reacting bismuth trichloride (BiCl₃) with butyllithium (C₄H₉Li) in anhydrous diethyl ether:

This exothermic reaction requires strict temperature control (-78°C) to prevent decomposition . Post-synthesis, the product is purified through vacuum distillation under inert atmospheres (N₂ or Ar), yielding >95% purity.

Challenges in Large-Scale Production

Key industrial challenges include:

-

Oxidative Degradation: Tributylbismuthine rapidly oxidizes to bismuth oxides upon exposure to air, necessitating Schlenk-line techniques or glovebox handling .

-

Thermal Instability: Decomposition above 150°C limits high-temperature applications unless stabilized by donor solvents like THF or DMF .

Physicochemical Properties and Reactivity

Thermal Behavior

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

150–200°C: Loss of one butyl group, forming dibutylbismuthine (Bi(C₄H₉)₂H).

-

200–250°C: Complete decomposition to elemental bismuth and butane gas .

Solubility and Stability

Tributylbismuthine exhibits solubility in nonpolar solvents (hexane, toluene) but reacts violently with protic solvents (H₂O, ROH). Stability tests under nitrogen show <5% decomposition over 6 months at 25°C .

Industrial and Research Applications

Catalysis in Epoxy Resin Production

A landmark patent (US3547881A) details tributylbismuthine’s role as a catalyst in synthesizing high-molecular-weight polyepoxides . The mechanism involves:

-

Epoxide-Phenol Coupling: Bismuth facilitates nucleophilic attack of phenolic oxygen on epoxy rings.

-

Chain Propagation: Controlled polymerization yields linear polymers with minimal branching.

Compared to traditional amine catalysts, tributylbismuthine reduces side reactions (e.g., homopolymerization) by 40%, enhancing resin mechanical properties .

Cross-Coupling Reactions

Recent studies demonstrate tributylbismuthine’s efficacy in palladium-catalyzed C–C bond formations. For example, coupling with 2-halopyridines achieves 85–92% yields under mild conditions (60°C, 12 h) :

This method surpasses organomercury reagents in toxicity profile and functional group tolerance .

Recent Advances and Future Directions

Nanomaterial Synthesis

Tributylbismuthine serves as a precursor for bismuth nanostructures. Plasma-enhanced chemical vapor deposition (PECVD) produces Bi nanowires with diameters <10 nm, applicable in thermoelectric devices .

Photocatalytic Applications

Doping TiO₂ with Bi from tributylbismuthine extends light absorption into the visible spectrum (λ = 450 nm), boosting photocatalytic H₂ production by 300% compared to undoped TiO₂ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume